Diisodecyl phenyl phosphate (DIDPP) functions as a potent antagonist of Liver X Receptor alpha (LXRα), a nuclear receptor governing cholesterol efflux genes. Binding assays reveal DIDPP inhibits LXRα with a half-maximal inhibitory concentration (IC50) of 16.2 µM, directly impeding its transcriptional activity [1] [2]. Mechanistically, DIDPP competitively occupies the ligand-binding domain of LXRα, preventing endogenous oxysterol agonists from activating the receptor. This antagonism disrupts hepatic and macrophage cholesterol homeostasis, leading to intracellular cholesterol accumulation [1] [4].
Table 1: Molecular Interactions of DIDPP with LXRα
Parameter | Value | Biological Consequence |
---|---|---|
IC50 | 16.2 µM | Loss of LXRα transcriptional activity |
Binding affinity (Kd) | High | Competitive displacement of oxysterol agonists |
Affected downstream pathways | Cholesterol efflux, inflammation | Foam cell formation, NAD+ depletion [4] |
Notably, LXRα antagonism by DIDPP also induces secondary oxidative stress pathways. While not DIDPP-specific, parallel organophosphorus compounds like DEHP alter hepatic Abcg5/Abcg8 expression—genes critical for biliary cholesterol excretion—through redox imbalance [3]. This suggests DIDPP may exacerbate cholesterol dysregulation via combined LXRα antagonism and oxidative damage.
DIDPP exposure (1–10 µM) in macrophage models suppresses the expression of LXRα-regulated transporters ABCA1, ABCG1, and SR-B1 at mRNA and protein levels [1] [2]. Quantitative PCR analyses demonstrate:
This repression occurs directly through LXRα inactivation, as DIDPP does not alter cholesterol influx receptors (e.g., CD36, SR-A) [1]. Consequently, cholesterol efflux to apolipoprotein A-I (ApoA-I) and HDL is reduced by 7.9–13.2% [1] [5]. The p38/Elk-1 pathway—a positive regulator of ABCA1/G1 transcription—is likely suppressed, though this mechanism is established for other LXR agonists (e.g., 22(R)-hydroxycholesterol) and requires direct validation for DIDPP [5] [8].
Table 2: Impact of DIDPP on Cholesterol Transporters in Macrophages
Transporter | Function | Downregulation Level | Efflux Reduction |
---|---|---|---|
ABCA1 | Cholesterol to ApoA-I | 2.1-fold | 7.9–13.2% |
ABCG1 | Cholesterol to mature HDL | 1.8-fold | |
SR-B1 | HDL cholesteryl ester uptake | 1.5-fold |
DIDPP induces foam cell formation in a concentration-dependent manner. In vitro studies using macrophage models exposed to 1–10 µM DIDPP show:
The foam cell phenotype arises exclusively from impaired cholesterol export (via ABCA1/G1 downregulation), not increased uptake of oxidized LDL [1]. This aligns with atherosclerotic mechanisms where LXRα dysfunction promotes lipid-laden macrophages and plaque initiation [4] [8].
Table 3: Dose-Dependent Foam Cell Formation by DIDPP
DIDPP Concentration (µM) | Lipid Accumulation Increase | Cholesterol Efflux Reduction |
---|---|---|
1 | 24.1% | 7.9% |
5 | 32.7% | 10.6% |
10 | 43.1% | 13.2% |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1